2,4-Dimethylaniline

Catalog No.
S575048
CAS No.
95-68-1
M.F
C8H11N
C8H11N
(CH3)2C6H3NH2
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylaniline

CAS Number

95-68-1

Product Name

2,4-Dimethylaniline

IUPAC Name

2,4-dimethylaniline

Molecular Formula

C8H11N
C8H11N
(CH3)2C6H3NH2

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3

InChI Key

CZZZABOKJQXEBO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N)C

Solubility

1 to 5 mg/mL at 63 °F (NTP, 1992)
Sol in alcohol, ether, benzene; slightly soluble in water
Soluble in organic solvents.
Solubility in water, g/100ml at 20 °C: 0.5

Synonyms

2,4-Dimethylaniline; 1-Amino-2,4-dimethylbenzene; 2,4-Dimethylaniline; 2,4-Dimethylbenzenamine; 2,4-Dimethylphenylamine; 2,4-Xylylamine; 4-Amino-1,3-dimethylbenzene; 4-Amino-1,3-xylene; NSC 7640; m-Xylidine

Canonical SMILES

CC1=CC(=C(C=C1)N)C
  • Understanding Structure-Activity Relationships

    Scientists use 2,4-Dimethylaniline as a model compound to study the relationship between a molecule's structure and its biological activity. By studying how modifications to the 2,4-Dimethylaniline structure affect its properties, researchers can gain insights into the design of new drugs and materials National Institutes of Health, National Center for Biotechnology Information. A structural study of 2,4-dimethylaniline derivatives. [PMC free article: )].

  • Environmental Monitoring

    As a byproduct of some pesticides, 2,4-Dimethylaniline can be found in the environment. Researchers use it as a marker compound to track the degradation of these pesticides and assess potential environmental impacts [Sigma-Aldrich. 2,4-Dimethylaniline = 99 95-68-1. ] .

  • Toxicity Studies

    Due to its potential carcinogenicity concerns, 2,4-Dimethylaniline has been investigated in toxicology studies. While the evidence is inconclusive, researchers continue to study its effects on various organisms [Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 2,4-Dimethylaniline (CASRN 95-68-1). ].

2,4-Dimethylaniline, also known as 2,4-xylidine, is an organic compound characterized by the formula C8_8H11_{11}N. It is classified as a primary arylamine, where the hydrogen atoms at the 2- and 4-positions of the aniline structure are substituted with methyl groups. This compound appears as a clear to yellow liquid and has a melting point of 16 °C and a boiling point of 218 °C . Its density is approximately 0.98 g/mL at 25 °C, and it is slightly soluble in water (5 g/L at 20 °C) but soluble in organic solvents .

2,4-Dimethylaniline is a hazardous compound with the following safety concerns:

  • Toxicity: It is moderately toxic upon ingestion, inhalation, or skin contact. Exposure can cause irritation, headaches, and dizziness [].
  • Flammability: It is a flammable liquid with a low flash point, posing a fire hazard [].
  • Acute and chronic effects: Long-term exposure may have negative health effects, and it is suspected to be a carcinogen [].

Safety precautions when handling 2,4-dimethylaniline include wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator. It should be handled in a well-ventilated area and disposed of according to proper regulations [].

Typical of arylamines. Notably, it undergoes electrophilic substitution reactions due to the electron-donating nature of the methyl groups. It can react with fuming nitric acid, igniting upon contact, and neutralizes acids in exothermic reactions to form salts and water . The ozonolysis of this compound has been studied in acidic aqueous solutions, yielding significant reaction products that highlight its reactivity .

2,4-Dimethylaniline exhibits notable biological activity, including genotoxic and teratogenic effects. It has been identified as a suspected carcinogen and poses risks through ingestion or prolonged exposure . The compound is also recognized for its role as an industrial pollutant and has been found as a degradant of certain pesticides under acidic conditions .

The synthesis of 2,4-dimethylaniline typically involves the nitration of m-xylene followed by hydrogenation. This method allows for the selective introduction of methyl groups at the desired positions on the aniline ring . Other synthetic routes may include various electrophilic substitution reactions that modify existing aromatic compounds to introduce the dimethylamine functionality.

This compound finds applications in several industrial sectors:

  • Dyes: It is used in the production of various dyes due to its ability to form colored complexes.
  • Pesticides: Certain derivatives are utilized in agricultural chemicals.
  • Pharmaceuticals: Some formulations incorporate this compound for its biological activity .

Research has shown that 2,4-dimethylaniline interacts with various environmental factors and chemicals. Studies indicate that it can undergo ozonolysis in acidic conditions, leading to significant degradation products. Its interactions with strong oxidizers or acids can generate hazardous byproducts, emphasizing the need for careful handling in industrial applications .

Several compounds share structural similarities with 2,4-dimethylaniline. Here are some notable examples:

Compound NameFormulaKey Characteristics
m-XylidineC8_8H11_{11}NSimilar structure but different substitution pattern.
p-XylidineC8_8H11_{11}NPara-substituted variant with distinct properties.
AnilineC6_6H7_7NBase structure without methyl substitutions.
3,4-DimethylanilineC8_8H11_{11}NDifferent methyl substitution pattern affecting reactivity.

Uniqueness of 2,4-Dimethylaniline

The uniqueness of 2,4-dimethylaniline lies in its specific position of methyl substitutions which influence its reactivity and biological properties compared to other xylidines and aniline derivatives. Its particular structure allows for unique interactions in

Physical Description

2,4-xylidine is a dark brown liquid. (NTP, 1992)
Clear, pale yellow liquid; Turns reddish to brown when exposed to air; [ICSC] Dark brown liquid; [CAMEO] Colorless to tan liquid; [HSDB] Yellow liquid; [Alfa Aesar MSDS]
CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.

Color/Form

Colorless to tan, oily liquid

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

121.089149355 g/mol

Monoisotopic Mass

121.089149355 g/mol

Boiling Point

417 °F at 760 mmHg (NTP, 1992)
214 °C @ 760 mm Hg
214 °C

Flash Point

205 °F (NTP, 1992)
90 °C

Heavy Atom Count

9

Vapor Density

Relative vapor density (air = 1): 4.19

Density

0.978 at 68 °F (NTP, 1992) - Less dense than water; will float
0.9723 @ 20 °C/4 °C
Relative density (water = 1): 0.97

LogP

1.68 (LogP)
log Kow = 1.68 at pH of 7.5
1.68

Odor Threshold

Odor threshold in air= 1.00X10+12 molecules/cc. /Xylidine/
Threshold for xylidine is 0.0240 mg/cu m /Xylidine/

Decomposition

When heated to decomp, xylidines emit highly toxic fumes. /Xylidines/

Melting Point

61 °F (NTP, 1992)
-14.3 °C
Prisms; boiling-point 255.1 °C at 760 mm Hg; melting point 235 °C; practically insoluble in cold water /2,4-xylidine hydrochloride/
-16 °C

UNII

367R1L22C9

Related CAS

21436-96-4 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.21%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (99.21%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H319 (29.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (29.92%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (70.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (98.43%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 126.7 °F ; 5 mmHg at 175.6 °F; 760 mmHg at 412.7 °F (NTP, 1992)
0.13 [mmHg]
Vapor pressure: 1 mm Hg at 52.6 °C
0.133 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 11

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

95-68-1

Metabolism Metabolites

YIELDS IN RABBITS 4-AMINO-3-METHYLBENZOIC ACID & 2,4-DIMETHYLPHENYLSULFAMATE. /FROM TABLE/
2,4-Xylidine is oxidized mainly to 3-methyl-4-aminobenzoic acid.
2,4-Xylidine is absorbed through the GI tract, the skin and the respiratory tract. It is metabolized and excreted in the urine. In the urine of rats, 2,4-xylidine appears mainly unchanged or as 4-amino-3-methylbenzoic acid or N-acetyl-4-amino-3-methylbenzoic acid and their sulfate or glucuronide conjugates. These compounds are formed after oxidation at the p- methyl group. In addition, 6-hydroxy-2,4-xylidine has been identified as a major metabolite in the urine or dogs. Traces of N-methyl-2,4-dimethyl-aniline are also detectable in the urine of both species. The quantity of metabolites in the urine does not incr after repeated admin of 2,4-xylidine.
The xylidine 2,4-dimethylaniline produces hepatic cholangiofibrosis, bile duct proliferation, and foci of cellular hyperplasia and degeneration in the rat. The same cmpd is relatively innocuous in the dog. ... The major urinary metabolite of 2,4-dimethylaniline in the rat was N-acetyl-4-amino-3-methylbenzoic acid while in the dog it was 6-hydroxy-2,4-dimethylaniline. The dog also produced a smaller amt of unacetylated 4-amino-3-methylbenzoic acid and its glycine conjugate. ... In rats, repeated admin of either xylidine /2,4-dimethylaniline or 2,6-dimethylaniline/ for 10 days failed to incr the appearance of metabolites, but 3-methylcholanthrene did incr the urinary concn of N-acetyl-4-amino-3-methylbenzoic acid in 2,4-dimethylaniline dose rats.
2,4-dimethylaniline has known human metabolites that include N-(2,4-Dimethylphenyl)acetamide.

Wikipedia

2,4-Xylidine

Biological Half Life

HALF-LIFE OF 2,4-XYLIDINE ABSORPTION BY SMALL INTESTINE IN VIVO IN RAT WAS 15.7 MIN.

Methods of Manufacturing

... By reduction of asymmetrical 2,4-dimethylnitrobenzene with iron & acetic acid. ... Commercially by nitrating & reducing commercial xylene & is separated from resulting isomeric mixt of xylidines by formation of the acetate salt.
m-Xylene (nitration/nitro reduction; coproduced with 2,6-xylidine)
... Usually obtained by iron reduction of the corresponding nitroxylene.
Produced by the catalytic hydrogenation of the corresponding nitro derivative.

General Manufacturing Information

Benzenamine, 2,4-dimethyl-: ACTIVE

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY HAS BEEN USED TO SEPARATE & IDENTIFY ... 2,4-XYLIDINE ... . ... 2,4-XYLIDINE, IN AIR ... ADSORBED ON SILICA GEL, DESORBED WITH ETHANOL & DETERMINED BY GAS CHROMATOGRAPHY.
... 2,4-XYLIDINE ... DETERMINED COLORIMETRICALLY BY REACTION WITH POTASSIUM PEROXYDISULFATE; IN NATURAL WATERS @ CONC OF 0.1 MG/L BY FORMING COLORED 4-AMINO-ANTIPYRINE COMPLEX.
ANALYTE: XYLIDINE; MATRIX: AIR; RANGE: 12.5-50.0 MG/CU M; PROCEDURE: ADSORPTION ON SILICA GEL, DESORPTION WITH 95% ETHANOL, GAS CHROMATOGRAPHY /TOTAL XYLIDINE/
ANALYTE: AROMATIC AMINES; MATRIX: AIR; RANGE: 0.01-14 MG/SAMPLE; PROCEDURE: ADSORPTION ON SILICA GEL; ELUTION BY ETHANOL; GAS CHROMATOGRAPHY ANALYSIS. /AROMATIC AMINES/
GAS CHROMATOGRAPHIC METHOD FOR THE ANALYSIS & SEPARATION OF ISOMERS OF XYLIDINE. /TOTAL XYLIDINE/

Dates

Modify: 2023-08-15

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